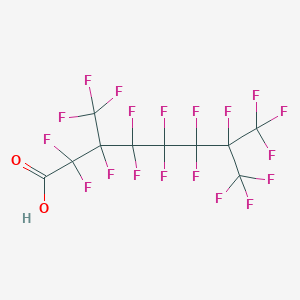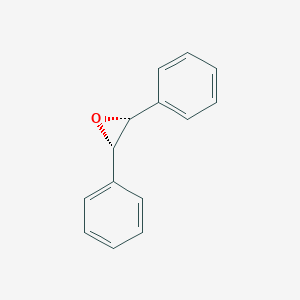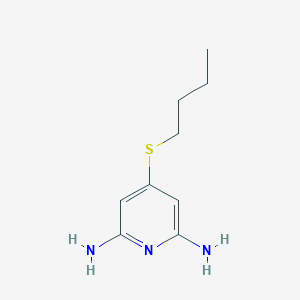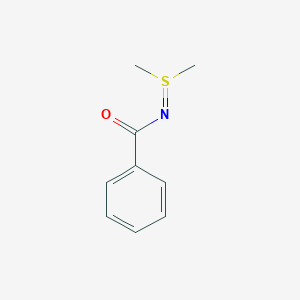
N-(Dimethyl-lambda4-sulfanylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dimethyl-lambda4-sulfanylidene)benzamide, also known as DMSB, is a sulfur-containing compound that has gained significant attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(Dimethyl-lambda4-sulfanylidene)benzamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have various biochemical and physiological effects. Studies have shown that it can modulate the expression of various genes involved in cancer cell growth and inflammation. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to induce oxidative stress in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments is its low toxicity, making it a relatively safe compound to work with. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have a high selectivity for cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on N-(Dimethyl-lambda4-sulfanylidene)benzamide. One potential direction is to investigate its potential use in combination with other compounds for cancer treatment. Additionally, further research is needed to understand the mechanism of action of N-(Dimethyl-lambda4-sulfanylidene)benzamide and its potential applications in other fields, such as drug discovery. Finally, studies are needed to investigate the safety and efficacy of N-(Dimethyl-lambda4-sulfanylidene)benzamide in animal and human trials.
Conclusion:
In conclusion, N-(Dimethyl-lambda4-sulfanylidene)benzamide is a sulfur-containing compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have various scientific research applications, including cancer treatment and anti-inflammatory properties. While there are limitations to working with N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments, its potential applications and future directions for research make it an exciting compound to study.
Synthesemethoden
N-(Dimethyl-lambda4-sulfanylidene)benzamide can be synthesized by reacting 4-chlorobenzoyl chloride with dimethyl sulfoxide (DMSO) in the presence of a base, such as triethylamine. The resulting product is then treated with sodium sulfide to yield N-(Dimethyl-lambda4-sulfanylidene)benzamide. This method has been reported to have a high yield and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that N-(Dimethyl-lambda4-sulfanylidene)benzamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
19397-91-2 |
|---|---|
Produktname |
N-(Dimethyl-lambda4-sulfanylidene)benzamide |
Molekularformel |
C9H11NOS |
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
N-(dimethyl-λ4-sulfanylidene)benzamide |
InChI |
InChI=1S/C9H11NOS/c1-12(2)10-9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
MCOFNZCGCSMMKJ-UHFFFAOYSA-N |
Isomerische SMILES |
C[S+](C)/N=C(\C1=CC=CC=C1)/[O-] |
SMILES |
CS(=NC(=O)C1=CC=CC=C1)C |
Kanonische SMILES |
C[S+](C)N=C(C1=CC=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




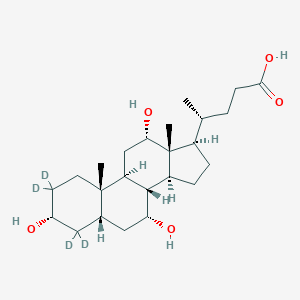
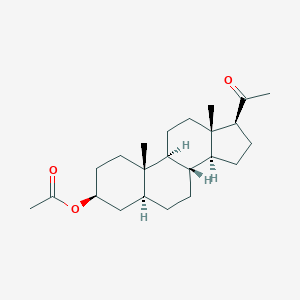
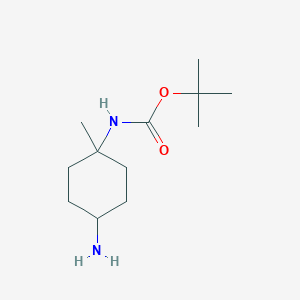
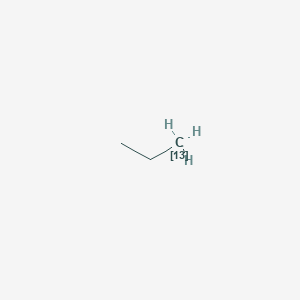


![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)


